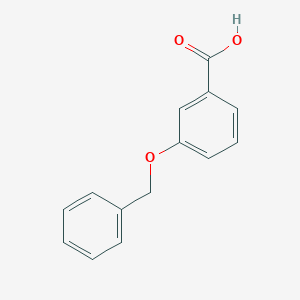

3-(Benzyloxy)benzoic acid

Overview

Description

3-(Benzyloxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is characterized by a benzoic acid core substituted with a benzyloxy group at the third position. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Mechanism of Action

Target of Action

It’s known that benzylic compounds are generally reactive towards free radicals . The compound may also have an impact on the respiratory system .

Mode of Action

Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)benzoic acid might interact with its targets through a similar mechanism.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions convert electron-withdrawing functions into electron-donating amino and alkyl groups .

Result of Action

It’s known that benzylic compounds can undergo oxidation and reduction reactions, which may result in changes at the molecular level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Additionally, the compound is insoluble in water , which could influence its action, efficacy, and stability in aqueous environments.

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of 3-(Benzyloxy)benzoic acid with enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzylic compounds are known to typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows: [ \text{3-Hydroxybenzoic acid} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)benzoic acid is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and as a precursor for other industrial chemicals.

Comparison with Similar Compounds

4-(Benzyloxy)benzoic acid: Similar structure but with the benzyloxy group at the fourth position.

2-(Benzyloxy)benzoic acid: Similar structure but with the benzyloxy group at the second position.

3-Fluorobenzoic acid: Similar benzoic acid core with a fluorine substituent instead of a benzyloxy group.

Uniqueness: 3-(Benzyloxy)benzoic acid is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Biological Activity

3-(Benzyloxy)benzoic acid, a benzoic acid derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a benzyloxy group at the 3-position of the benzoic acid structure, which may influence its interaction with biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

- Molecular Formula : C₁₄H₁₂O₃

- Molar Mass : 228.24 g/mol

- Melting Point : 133-137 °C

- Density : 1.222 g/cm³

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, with studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This activity is potentially mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses.

Cytotoxic Effects

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in various cancer types, including melanoma and liver cancer. The compound appears to induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased caspase activity and DNA fragmentation.

Case Studies

-

Study on Antimicrobial Properties

- Objective : To evaluate the antimicrobial efficacy of this compound against selected bacterial strains.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Study on Anti-inflammatory Mechanisms

- Objective : To investigate the anti-inflammatory mechanisms of this compound.

- Methodology : ELISA assays were conducted to measure cytokine levels in LPS-stimulated macrophages.

- Results : A significant reduction in TNF-α and IL-6 levels was observed at concentrations of 10 and 20 µM, indicating a dose-dependent effect.

-

Cytotoxicity Assessment

- Objective : To assess the cytotoxic effects on human melanoma cells (A2058).

- Methodology : MTT assay was utilized to determine cell viability.

- Results : Treatment with this compound resulted in a decrease in cell viability by approximately 70% at a concentration of 25 µM after 48 hours.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of essential metabolic processes.

- Anti-inflammatory Effects : Inhibition of NF-κB signaling pathway leading to decreased cytokine production.

- Cytotoxicity : Induction of apoptosis through caspase activation and modulation of cell cycle progression.

Properties

IUPAC Name |

3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISXCTKEQYOZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309240 | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69026-14-8 | |

| Record name | 69026-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.